Pentafluorobenzoic acid

Vue d'ensemble

Description

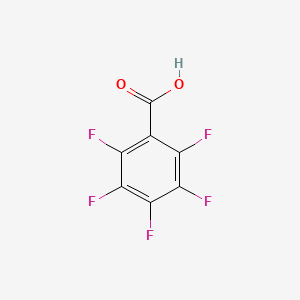

Pentafluorobenzoic acid is an organofluorine compound with the chemical formula C₆F₅CO₂H. It is a white crystalline powder that is highly soluble in water. The compound is known for its strong acidity, with a pKa of 1.48 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentafluorobenzoic acid can be synthesized by treating pentafluorophenyllithium or pentafluorophenyl Grignard reagent with carbon dioxide. These reagents are typically prepared in situ from pentafluorobenzene and bromopentafluorobenzene . Another method involves the reaction of perfluorotoluene with trifluoroacetic acid and antimony pentafluoride .

Industrial Production Methods: In industrial settings, this compound is often produced through the decarboxylation of this compound in high-temperature liquid water. This method does not require catalysts and involves heating the compound to temperatures between 150 to 250 degrees Celsius .

Analyse Des Réactions Chimiques

Substitution Reactions

Pentafluorobenzoic acid exhibits nucleophilic aromatic substitution (NAS) at specific positions on the fluorinated ring, influenced by electronic and steric factors.

Para-Substitution

Fluoride substitution occurs preferentially at the para position due to the strong electron-withdrawing effect of the carboxylic acid group . For example:

-

Reaction with hydroxide ions yields tetrafluorosalicylic acid derivatives.

-

Anchoring to surfaces (e.g., silica) via para-substitution enables applications in catalysis and materials science .

Ortho-Substitution

Ortho-directed methoxylation occurs under specific conditions:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Magnesium methoxide | 2-methoxy-3,4,5,6-tetrafluorobenzoic acid | 85% | Reflux in THF, 12 h |

Nickel-Catalyzed Defluoridation

Nickel complexes selectively activate defluorination at the 2- and 5-positions, contrasting with non-catalyzed para-selective reactions :

Macrolactonization and Anhydride Formation

Pentafluorobenzoyl chloride (PFBC), derived from PFBA, is a highly effective activating agent for macrolactonization due to fluorine’s electron-withdrawing effects :

Key Advantages Over Traditional Reagents

| Parameter | PFBC Method | Yamaguchi’s Reagent | Shiina’s Reagent |

|---|---|---|---|

| Yield | 54–91% | <35% | <35% |

| Reaction Time | 2–48 h | >24 h | >24 h |

| Oligomer Formation | Minimal | Significant | Significant |

Mechanism

-

Rapid formation of a mixed anhydride intermediate with substrates.

-

Elimination of PFBA to yield macrolactones.

Esterification Reactions

PFBA derivatives facilitate esterification with diverse substrates under mild conditions:

| Substrate Type | Example | Yield | Conditions |

|---|---|---|---|

| Carbohydrates | Glucose derivative | 91% | Toluene, Et~3~N, 23°C |

| Steroids | Cholesterol analog | 87% | Toluene, Et~3~N, 23°C |

| Fatty Acids | Oleic acid derivative | 76% | Toluene, Et~3~N, 23°C |

Reaction Kinetics and Mechanistic Insights

DFT computations and kinetic studies reveal:

-

Supramolecular Pre-Organization : lp–π interactions between fluorine atoms and carbonyl groups enhance electrophilicity and stabilize transition states .

-

First-Order Kinetics : Intramolecular cyclization is rate-limiting () .

Applications De Recherche Scientifique

Chemical Properties and Structure

Pentafluorobenzoic acid is characterized by five fluorine atoms substituted on the benzene ring, making it highly electron-deficient. This unique structure allows it to participate in various chemical reactions and interactions, particularly as a ligand in coordination chemistry.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its electron-withdrawing properties enhance the reactivity of adjacent functional groups, facilitating substitution reactions. For instance, it can act as a bidentate ligand for synthesizing organometallic complexes, which are crucial in catalysis and material science .

Coordination Chemistry

In coordination chemistry, this compound can coordinate to metal centers, forming stable organometallic complexes. These complexes are explored for their catalytic properties in reactions such as carbon-carbon bond formation and polymerization processes. For example, studies have demonstrated its ability to form coordination polymers with copper and fullerene, exhibiting interesting electronic properties like a narrow bandgap of 0.95 eV .

Biochemical Applications

This compound has been investigated for its effects on biological systems. It has shown potential as a radiosensitizer in cancer therapy by enhancing the efficacy of chemoradiotherapy through dissociative electron attachment mechanisms . This property allows it to generate reactive species that can induce DNA damage in malignant cells.

Additionally, this compound has been studied for its interactions with enzymes and proteins. It influences enzymatic activity through mechanisms such as enzyme inhibition or activation, making it a valuable tool in biochemical research.

Production of Fluorinated Compounds

In the industrial sector, this compound is used as a building block for synthesizing polyfluoroaromatic compounds. These compounds are essential for manufacturing information recording media and other high-performance materials .

Environmental Remediation

Recent studies have highlighted the potential of this compound in environmental remediation processes. It has been employed in electrochemical treatments aimed at degrading persistent organic pollutants such as hexachlorocyclohexanes . The compound's unique properties facilitate efficient removal of these contaminants from aqueous solutions.

Dissociative Electron Attachment Study

A notable study explored the dissociative electron attachment of this compound as a model for enhancing radiosensitizers' reactivity during radiotherapy. The research utilized quantum chemical calculations to analyze fragmentation patterns and threshold energies associated with electron attachment processes . This study underscores the compound's relevance in developing more effective cancer treatment modalities.

Coordination Polymers with Copper

Research investigating the formation of coordination polymers involving this compound and copper revealed significant insights into their electronic properties and potential applications in catalysis . The findings demonstrated that these complexes could serve as catalysts for various organic transformations, paving the way for advancements in synthetic methodologies.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing pharmaceuticals and agrochemicals | Enhances reactivity of adjacent groups |

| Coordination Chemistry | Forms organometallic complexes with metals like copper | Exhibits narrow bandgap; useful in catalysis |

| Biochemical Research | Acts as a radiosensitizer; influences enzyme activity | Induces DNA damage; interacts with proteins |

| Industrial Production | Building block for polyfluoroaromatic compounds | Essential for high-performance materials |

| Environmental Remediation | Used in electrochemical treatments for degrading persistent pollutants | Effective removal of hexachlorocyclohexanes |

Mécanisme D'action

The mechanism of action of pentafluorobenzoic acid involves its strong acidity and ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily related to its interactions with other chemical species, leading to the formation of new compounds through substitution, oxidation, and reduction reactions .

Comparaison Avec Des Composés Similaires

Pentafluorobenzoic acid is unique due to its high fluorine content and strong acidity. Similar compounds include:

Benzoic Acid: Unlike this compound, benzoic acid does not contain fluorine atoms and has a higher pKa, making it less acidic.

Nitrobenzoic Acids: These compounds contain nitro groups instead of fluorine atoms, resulting in different chemical properties and reactivity.

This compound stands out due to its strong acidity and the presence of multiple fluorine atoms, which significantly influence its chemical behavior and applications.

Activité Biologique

Pentafluorobenzoic acid (PFBA) is a perfluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFBA, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its five fluorine substituents on the benzene ring, which significantly influence its reactivity and interactions. The presence of these electronegative fluorine atoms enhances the acidity of the carboxylic group and alters the compound's lipophilicity, making it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

PFBA has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that PFBA exhibits antimicrobial properties. A study evaluated the cytotoxicity and antimicrobial activity of copper complexes with carboxylates, including PFBA, showing promising results against certain pathogens .

- Radiosensitization : PFBA has been identified as a potential radiosensitizer. In studies involving dissociative electron attachment, PFBA demonstrated significant reactivity, suggesting its ability to enhance the effects of radiotherapy in malignant tissues by generating reactive species that can damage DNA .

- Enzyme Inhibition : PFBA derivatives have been explored as inhibitors for various enzymes. For instance, substituted benzoic acids have shown inhibitory activity against dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), which is crucial for developing new anti-tuberculosis agents .

Case Studies and Research Findings

- Radiosensitization Study : A study focused on the radiosensitizing effects of PFBA found that its perfluorination alters fragmentation patterns during electron attachment processes. This change enhances the generation of reactive intermediates capable of inducing DNA damage in cancer cells, thereby improving the efficacy of chemoradiotherapy .

- Antimicrobial Evaluation : In a comparative study of various carboxylate complexes, PFBA was assessed for its antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that PFBA complexes exhibited significant antimicrobial properties, suggesting potential applications in infection control .

- Inhibition of Dihydrofolate Reductase : Research on novel benzoic acid derivatives revealed that PFBA and its analogs could inhibit MtDHFR effectively. The most potent derivative showed an IC50 value of 7 μM, indicating strong potential as a lead compound for tuberculosis treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing PFBA, and how do reaction conditions influence yields?

PFBA is typically synthesized via fluorination of benzoic acid derivatives using fluorinating agents such as SD-KF (spray-dried KF), which offers high surface area and reactivity. Reaction conditions (e.g., temperature, solvent, and stoichiometry) must be optimized to avoid side reactions like incomplete fluorination or decarboxylation. For example, highlights the use of SD-KF in synthesizing PFBA with a melting point of 100–102°C, validated via crystallographic purity checks .

Q. Which characterization techniques are critical for confirming PFBA’s structural and electronic properties?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–F = 1.33 Å) and hydrogen-bonding networks, as demonstrated in co-crystal studies with 4,4’-bipyridine .

- Vibrational spectroscopy (IR/Raman) : Identifies functional groups and hydrogen-bond strengths. For instance, Raman spectra of BP/PFBA co-crystals show stronger hydrogen bonding compared to BP/PFP systems .

- Combustion calorimetry : Validates PFBA’s energy of combustion (−12,060.4 ± 4.8 J·g⁻¹ at 298.15 K) for use as a reference material in fluorine-rich compound studies .

Q. How is PFBA employed as a reference material in thermochemical studies?

PFBA serves as a test compound in rotating-bomb calorimetry for C/H/O/F systems with low H:F ratios (<1). Its combustion in oxygen produces HF and CF₄, requiring precise water addition to control acid concentration (<5 mol·dm⁻³). Calibration against benzoic acid ensures accuracy, with deviations <0.1% observed in validated setups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing PFBA’s intermolecular interactions?

Contradictions in hydrogen-bond strengths or π-π interactions (e.g., in co-crystals) require multi-method validation:

- Combine DFT calculations (B3LYP/6-311++G(d,p)) with experimental IR/Raman to deconvolute overlapping peaks .

- Cross-reference crystallographic data (e.g., triclinic P1 symmetry in BP/PFBA) to validate simulated spectra .

Q. What methodological considerations are critical for modeling PFBA’s environmental transport behavior?

Column breakthrough experiments with tracers like atrazine and PFBA require:

- Non-ideal sorption models to account for tailing effects in heterogeneous media (e.g., Eustis soil vs. Borden sand) .

- Adjusting parameters like retardation factors (R) and dispersion coefficients (D) to match experimental breakthrough curves .

Q. How can computational methods improve the design of PFBA-based co-crystals or derivatives?

- DFT-driven vibrational analysis : Predicts hydrogen-bond donor/acceptor sites by mapping electrostatic potential surfaces .

- Molecular dynamics (MD) simulations : Assess thermodynamic stability of co-crystals (e.g., BP/PFBA) under varying pH/temperature conditions .

Q. What advanced synthetic routes enable PFBA derivatization for specialized applications?

- Deoxofluorination : React PFBA with agents like [SF₃][MF₆] (M = Sb, As) to synthesize acyl fluorides (−C(O)F), optimizing reaction time (e.g., 12–24 hr) and temperature (−20°C to RT) .

- Photocatalytic decomposition : Use Pt-doped TiO₂ under UV light (λ = 254 nm) to study defluorination kinetics, monitoring intermediates via LC-MS .

Q. How should researchers address discrepancies in PFBA’s crystallographic vs. simulated structural data?

- Refine zero-field magnetic resonance simulations by incorporating experimental internuclear distances (e.g., r = 2.33 ± 0.05 Å) from X-ray data .

- Validate jump correlation models (e.g., correlated vs. uncorrelated proton motions) against high-field NMR results .

Q. Methodological Best Practices

- Data Reproducibility : Document synthetic protocols (e.g., SD-KF preparation) and calorimetric calibration steps in supplementary materials .

- Error Analysis : Report uncertainties in combustion energies (±4.8 J·g⁻¹) and crystallographic parameters (e.g., ±0.05 Å) to ensure transparency .

- Cross-Disciplinary Validation : Combine experimental (e.g., XRD, spectroscopy) and computational (DFT/MD) tools to resolve structural ambiguities .

Propriétés

IUPAC Name |

2,3,4,5,6-pentafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZERDTREOUSUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060527 | |

| Record name | Pentafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Pentafluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-94-8 | |

| Record name | Pentafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JCP8R5GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.